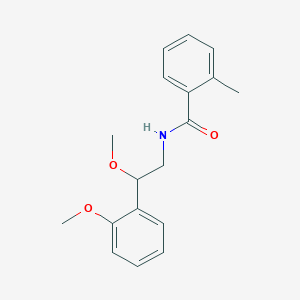

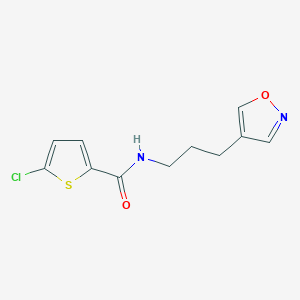

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromine, chlorine, and amino groups, as well as the aromatic rings. These groups could participate in a variety of chemical reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the bromine, chlorine, and amino groups, as well as the aromatic rings. These groups could affect properties such as the compound’s solubility, reactivity, and stability .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of various heterocyclic compounds. Studies have demonstrated its application in the formation of compounds like 9-hydroxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one derivatives, indicating its versatility in organic synthesis (Yale & Sheehan, 1973).

Photochemical Properties

The compound's derivatives have been explored for their photochemical properties. For instance, the synthesis of zinc phthalocyanine derivatives demonstrates potential applications in photodynamic therapy for cancer treatment due to their significant fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Medicinal Chemistry

Anticancer Drug Synthesis

This chemical is a key intermediate in the synthesis of some anti-cancer drugs, specifically those inhibiting thymidylate synthase. The process involves multiple steps, including reactions with various reagents and intermediates, indicating its importance in medicinal chemistry (Sheng-li, 2004).

Potential in HIV Protease Inhibitor Synthesis

It has been implicated in the synthesis of hydroxyethylamine-based HIV protease inhibitors. This indicates its role in developing treatments for HIV, showcasing its significance in antiviral drug development (Beaulieu & Wernic, 1996).

Material Science and Catalysis

Synthesis of Metal Complexes

The compound is used in the synthesis and characterization of metal complexes, which have shown antibacterial activity. This suggests its utility in developing new materials with potential antibacterial properties (Desai & Parekh, 2021).

Catalytic Applications

Derivatives of this compound have been used to synthesize molybdenum(VI) complexes with hydrazone ligands. These complexes have been found to be effective catalysts for the oxidation of olefins, indicating potential applications in industrial catalysis (Peng, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrCl2NO3/c17-11-3-1-2-10(6-11)8-20-15(21)9-23-16(22)13-7-12(18)4-5-14(13)19/h1-7H,8-9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGNBUAXLOKNKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrCl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2379762.png)

![3-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379764.png)

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2379766.png)

![3-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2379768.png)

![5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2379772.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2379775.png)

![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)